molecular formula C13H18O2 B13271601 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one

1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one

Cat. No.: B13271601
M. Wt: 206.28 g/mol
InChI Key: KFFLKOHVAXUGPY-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a propanone backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Tert-butyl-2-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone backbone, leading to different reactivity and applications.

    1-(5-Tert-butyl-2-methoxyphenyl)propan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h6-8,15H,5H2,1-4H3

InChI Key

KFFLKOHVAXUGPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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